

Commercial Suppliers of 2-Aminoheptanoic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Aminoheptanoic acid

Cat. No.: B556007

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of **2-Aminoheptanoic acid**, a non-proteinogenic amino acid with significant potential in neuroscience research and drug development. This document details available chemical forms, purity standards, and provides key experimental protocols for its application, particularly focusing on its role as an N-methyl-D-aspartate (NMDA) receptor antagonist.

Commercial Availability and Specifications

2-Aminoheptanoic acid is commercially available from a variety of suppliers, catering to both research and bulk manufacturing needs. It is typically offered as a racemic mixture (DL-**2-Aminoheptanoic acid**) and as individual enantiomers, (R)-**2-Aminoheptanoic acid** and (S)-**2-Aminoheptanoic acid**. The purity of commercially available **2-Aminoheptanoic acid** is generally high, with most suppliers offering grades of 97% or greater.

Below is a summary of representative commercial suppliers and their product specifications. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Supplier	Product Name(s)	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Notes
Sigma-Aldrich	2-Aminoheptanoic acid	1115-90-8	C ₇ H ₁₅ NO ₂	145.20	≥97%	Also offers (S)-2-Aminoheptanoic acid (CAS 44902-02-5) with ≥98% purity. [1]
ChemScene	2-Aminoheptanoic acid	1115-90-8	C ₇ H ₁₅ NO ₂	145.20	≥97%	Provides custom synthesis and bulk production services. [2]
GlobalChemMall	(2R)-2-Aminoheptanoic acid	44902-01-4	C ₇ H ₁₅ NO ₂	145.20	Inquire	Specializes in the (R)-enantiomer .
CP Lab Safety	2-Aminoheptanoic acid	1115-90-8	C ₇ H ₁₅ NO ₂	145.20	min 97%	For professional, research, and industrial use only. [2]
Rose Scientific Ltd.	2-Aminoheptanoic acid	1115-90-8	C ₇ H ₁₅ NO ₂	145.20	98%	
Acrotein ChemBio	DL-2-Aminoheptanoic acid	1115-90-8	C ₇ H ₁₅ NO ₂	145.20	97%	

Inc.	anoic acid				
BLDpharm	(R)-2-Aminoheptanoic acid	44902-01-4	$C_7H_{15}NO_2$	145.20	97%

Typical Quality Control Specifications:

While a comprehensive Certificate of Analysis for **2-Aminoheptanoic acid** was not publicly available, a typical CoA for a similar amino acid product would include the following quality control parameters:

Parameter	Specification	Method
Appearance	White to off-white powder	Visual Inspection
Identity	Conforms to structure	1H NMR, ^{13}C NMR, Mass Spectrometry
Purity	$\geq 97.0\%$	HPLC or GC
Enantiomeric Purity	For chiral isomers, e.g., $\geq 98\%$ (S)-isomer	Chiral HPLC
Water Content	$\leq 1.0\%$	Karl Fischer Titration
Residual Solvents	Meets ICH guidelines	GC-HS
Heavy Metals	≤ 10 ppm	ICP-MS
Loss on Drying	$\leq 1.0\%$	TGA

Key Applications in Research and Drug Development

2-Aminoheptanoic acid and its derivatives have garnered significant interest as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.^{[3][4][5]} Overactivation of NMDA receptors is implicated in a variety of

neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.^{[6][7]} Consequently, antagonists of this receptor are of high therapeutic interest.

Role in Epilepsy Research

Research has demonstrated the anticonvulsant properties of NMDA receptor antagonists.^{[8][9][10]} Specifically, compounds structurally related to **2-Aminoheptanoic acid**, such as 2-amino-7-phosphonoheptanoic acid (AP7), have been shown to suppress seizures in various animal models.^{[8][9][11][12][13]} These findings suggest that **2-Aminoheptanoic acid** itself is a valuable tool for investigating the role of NMDA receptors in the pathophysiology of epilepsy and for the development of novel anti-epileptic drugs.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of **2-Aminoheptanoic acid**.

General Preparation of Stock Solutions for In Vitro and In Vivo Studies

Objective: To prepare a sterile stock solution of **2-Aminoheptanoic acid** for use in cell culture or animal studies.

Materials:

- **2-Aminoheptanoic acid** powder
- Sterile, deionized water or phosphate-buffered saline (PBS)
- 1 M HCl or 1 M NaOH for pH adjustment
- Sterile microcentrifuge tubes
- 0.22 µm syringe filter

Procedure:

- Weigh the desired amount of **2-Aminoheptanoic acid** powder in a sterile microcentrifuge tube.
- Add a portion of the sterile solvent (e.g., 80% of the final volume).
- Vortex or sonicate the mixture to aid dissolution. **2-Aminoheptanoic acid** may have limited solubility in neutral water.
- Adjust the pH of the solution dropwise with 1 M HCl or 1 M NaOH until the compound is fully dissolved. Aim for a final pH that is compatible with your experimental system (typically pH 7.2-7.4 for physiological applications).
- Bring the solution to the final desired volume with the sterile solvent.
- Sterilize the solution by passing it through a 0.22 μm syringe filter into a new sterile tube.
- Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

Protocol for In Vivo Evaluation of Anticonvulsant Activity in a Mouse Model

Objective: To assess the anticonvulsant efficacy of **2-Aminoheptanoic acid** using a chemically-induced seizure model in mice. This protocol is adapted from studies using similar NMDA receptor antagonists.

Materials:

- **2-Aminoheptanoic acid**
- Pentylenetetrazol (PTZ) or another convulsant agent
- Saline solution (0.9% NaCl)
- Male Swiss mice (20-25 g)
- Syringes and needles for intraperitoneal (i.p.) injection
- Observation chambers

- Timer

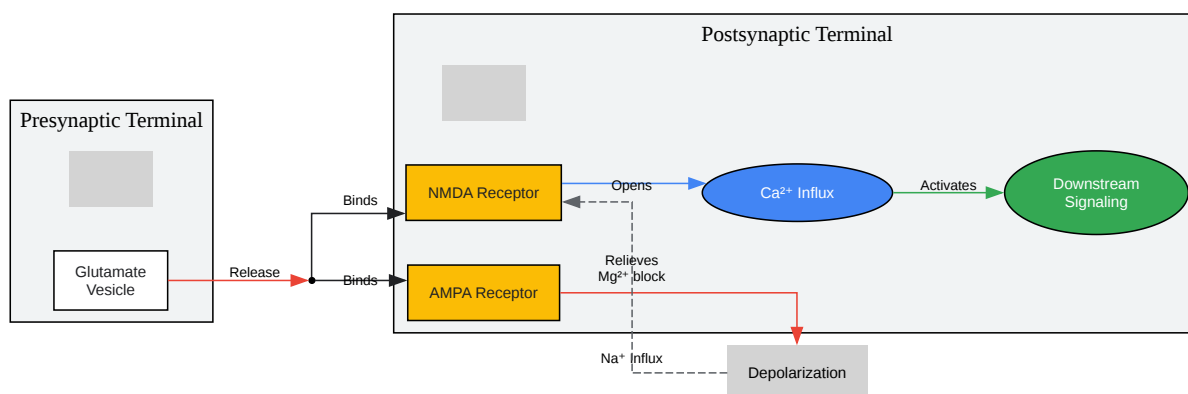
Procedure:

- Animal Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with free access to food and water.
- Drug Preparation: Prepare a solution of **2-Aminoheptanoic acid** in saline at the desired concentrations. Prepare a solution of the convulsant agent (e.g., 85 mg/kg PTZ in saline).
- Experimental Groups: Divide the mice into several groups (n=8-10 per group):
 - Control Group: Receives saline i.p.
 - Vehicle Group: Receives the vehicle used to dissolve **2-Aminoheptanoic acid** i.p.
 - Treatment Groups: Receive different doses of **2-Aminoheptanoic acid** i.p.
- Drug Administration: Administer the vehicle or **2-Aminoheptanoic acid** solution to the respective groups.
- Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), administer the convulsant agent (e.g., PTZ) to all groups.
- Observation: Immediately after the convulsant injection, place each mouse in an individual observation chamber and record the following parameters for at least 30 minutes:
 - Latency to the first myoclonic jerk.
 - Latency to the onset of generalized clonic-tonic seizures.
 - Duration of seizures.
 - Presence or absence of mortality.
- Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the effect of **2-Aminoheptanoic acid** on the seizure

parameters compared to the control and vehicle groups.

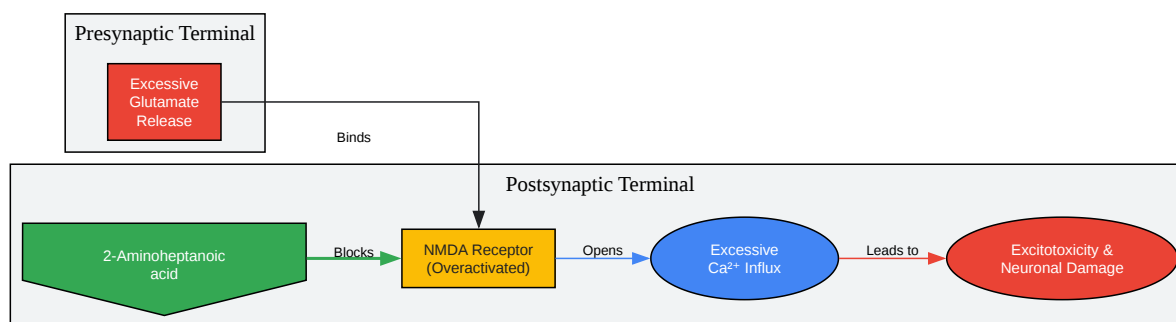
Visualizing the Mechanism of Action: NMDA Receptor Signaling in Epilepsy

The anticonvulsant effects of **2-Aminoheptanoic acid** are attributed to its antagonism of the NMDA receptor. The following diagrams illustrate the role of the NMDA receptor in normal synaptic transmission and its hyperactivity in the context of epilepsy.



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Caption: Normal NMDA Receptor-Mediated Synaptic Transmission.



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Caption: Role of **2-Aminoheptanoic Acid** in Preventing NMDA Receptor-Mediated Excitotoxicity.

Conclusion

2-Aminoheptanoic acid is a readily available research chemical with significant potential for the study of neurological disorders, particularly epilepsy. Its action as an NMDA receptor antagonist makes it a valuable tool for dissecting the role of glutamatergic signaling in health and disease. This guide provides a starting point for researchers interested in utilizing **2-Aminoheptanoic acid**, offering information on its commercial sources, key applications, and relevant experimental protocols. As with any research chemical, it is imperative to source high-purity material and to carefully design and validate experimental procedures.

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